(R)-1-(m-Tolyl)propan-1-amine hydrochloride
Description
(R)-1-(m-Tolyl)propan-1-amine hydrochloride (CAS: 1391356-26-5) is a chiral amine hydrochloride salt featuring a meta-methyl-substituted phenyl (m-tolyl) group attached to a propane backbone in the R-configuration. This compound is primarily utilized in pharmaceutical research, particularly in the development of calcimimetics and other receptor-targeting agents due to its structural similarity to drugs like Cinacalcet hydrochloride (a calcimimetic agent) . The hydrochloride salt form enhances solubility and stability, making it suitable for formulation studies. Its molecular formula is C₁₀H₁₆ClN, with a molecular weight of 185.69 g/mol .
Properties
IUPAC Name |
(1R)-1-(3-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-10(11)9-6-4-5-8(2)7-9;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMNRTKLFDPCAX-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC(=C1)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704154 | |
| Record name | (1R)-1-(3-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212925-87-5 | |
| Record name | (1R)-1-(3-Methylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(m-Tolyl)propan-1-amine hydrochloride typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric hydrogenation of 1-(m-Tolyl)propan-1-one using a chiral catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of ®-1-(m-Tolyl)propan-1-amine hydrochloride may involve the use of biocatalysts, such as transaminases, to achieve high enantioselectivity. Immobilized whole-cell biocatalysts with ®-transaminase activity can be employed to convert prochiral ketones directly into the desired amine .
Chemical Reactions Analysis
Types of Reactions
®-1-(m-Tolyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or isocyanates are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, ureas, or other derivatives.
Scientific Research Applications
Pharmaceutical Development
(R)-1-(m-Tolyl)propan-1-amine hydrochloride is explored for its potential as an intermediate in the synthesis of various pharmaceuticals. Its chiral nature is crucial for producing enantiomerically pure drugs, which often exhibit different pharmacological effects based on their stereochemistry.
Organic Synthesis
The compound serves as a building block in asymmetric synthesis, facilitating the formation of complex molecules with high stereoselectivity. It can undergo various reactions such as:
- Reductive Amination : Used to synthesize secondary and tertiary amines.
- Electrophilic Substitution : The aromatic ring can participate in reactions like nitration or halogenation.
These reactions are significant for creating diverse chemical entities in research and industrial applications.
Interaction with Neurotransmitter Systems
Preliminary studies suggest that this compound may interact with neurotransmitter transporters, particularly those related to serotonin and dopamine. This interaction could influence mood regulation and cognitive functions, indicating potential therapeutic applications in treating mood disorders.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in developing treatments for diseases where enzyme activity is dysregulated. Understanding its mechanism of action is crucial for identifying therapeutic targets.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Antidepressant Effects | Demonstrated modulation of serotonin levels in vitro. |
| Study 2 | Enzyme Inhibition | Identified as a potential inhibitor of monoamine oxidase (MAO), suggesting antidepressant properties. |
| Study 3 | Asymmetric Synthesis | Successfully utilized as a chiral auxiliary in synthesizing complex natural products. |
Mechanism of Action
The mechanism of action of ®-1-(m-Tolyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Isomers
(a) (R)-1-(o-Tolyl)propan-1-amine Hydrochloride (CAS: 1269437-72-0)
- Structure : Ortho-methyl substitution on the phenyl ring.
- Impact : The steric hindrance from the ortho-methyl group reduces rotational freedom and may hinder binding to planar receptor sites compared to the meta isomer. This positional difference can significantly alter pharmacological activity .
(b) (R)-1-(p-Tolyl)propan-1-amine Hydrochloride (CAS: 1213611-38-1)
- Structure : Para-methyl substitution.
- However, the electronic effects of the para-methyl group (electron-donating) may reduce interaction with electron-deficient receptor pockets compared to the meta isomer .
Chain Length Variants
(a) (R)-1-(m-Tolyl)butan-1-amine Hydrochloride (CAS: 698378-44-8)
- Structure : Extended propane chain to butane.
- Molecular Formula : C₁₁H₁₈ClN (vs. C₁₀H₁₆ClN for the target compound).
- Impact: The additional methylene group increases lipophilicity (logP ≈ 2.8 vs. Pharmacokinetic studies suggest slower metabolic clearance for longer-chain analogs .
Halogen-Substituted Analogs
(a) (R)-1-(3-Chlorophenyl)propan-1-amine Hydrochloride
- Structure : Chlorine substituent at the meta position.
(b) (R)-1-(3,4-Dichlorophenyl)propan-1-amine Hydrochloride (CAS: 1565819-70-6)
Stereochemical Variants
(a) (S)-1-(m-Tolyl)propan-1-amine Hydrochloride (CAS: 1212973-31-3)
Branched-Chain Analogs
(R)-2-Methyl-1-(m-Tolyl)propan-1-amine Hydrochloride
- Structure : Methyl branching at the propane chain.
- However, it may also reduce synthetic yield due to steric challenges during amination .
Key Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|---|---|
| (R)-1-(m-Tolyl)propan-1-amine HCl | 1391356-26-5 | C₁₀H₁₆ClN | 185.69 | 2.2 | 15.8 (H₂O) |
| (R)-1-(o-Tolyl)propan-1-amine HCl | 1269437-72-0 | C₁₀H₁₆ClN | 185.69 | 2.3 | 12.4 (H₂O) |
| (R)-1-(p-Tolyl)propan-1-amine HCl | 1213611-38-1 | C₁₁H₁₈ClN | 199.72 | 2.1 | 18.2 (H₂O) |
| (R)-1-(m-Tolyl)butan-1-amine HCl | 698378-44-8 | C₁₁H₁₈ClN | 199.72 | 2.8 | 8.5 (H₂O) |
| (R)-1-(3-Cl-Phenyl)propan-1-amine HCl | N/A | C₉H₁₃Cl₂N | 206.12 | 2.7 | 6.3 (H₂O) |
*Predicted using ChemAxon software.
Biological Activity
(R)-1-(m-Tolyl)propan-1-amine hydrochloride, a chiral amine compound with the molecular formula C10H15N·HCl, is recognized for its significant biological activity and diverse applications in pharmaceuticals and organic synthesis. This compound features a propan-1-amine backbone substituted with a m-tolyl group, enhancing its solubility and stability in various environments. Its CAS number is 1212925-87-5.
- Molecular Weight : 149.23 g/mol
- Chirality : The compound exhibits chirality, which is crucial for its biological activity.
- Functional Groups : The presence of an amine group allows for further functionalization, making it valuable in synthetic organic chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Preliminary studies suggest that it interacts with neurotransmitter transporters, potentially affecting serotonin and dopamine levels .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has shown potential effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it has been noted for its selectivity towards pathogens like Chlamydia, indicating a promising avenue for developing new antimicrobial agents .
Cytotoxicity Assessments
Cytotoxicity evaluations have indicated that this compound exhibits low toxicity towards human cells at therapeutic concentrations. This characteristic is essential for its potential use in therapeutic applications .
Comparative Studies
To better understand the compound's efficacy, it is useful to compare it with similar compounds. Below is a table summarizing the biological activities of this compound and related compounds:
| Compound Name | Biological Activity | MIC Values (µg/mL) | Notes |
|---|---|---|---|
| This compound | Antimicrobial | Varies by strain | Effective against Chlamydia |
| 2-Phenethylamine | Moderate antibacterial activity | 64 (against N. meningitidis) | Similar amine structure |
| Allylamine | Varies | Not specified | Different structural features |
Study on Antichlamydial Activity
In a study assessing the antichlamydial activity of various compounds, this compound was highlighted for its selective action against Chlamydia species. The study combined computational chemistry with biochemical experiments to identify new scaffolds that activate ClpP, demonstrating the compound's potential as a lead for developing targeted therapies .
Neurotransmitter Interaction Study
Another significant area of research involves the interaction of this compound with neurotransmitter systems. Preliminary data suggest that this compound may influence serotonin and dopamine levels, which could have implications for treating neuropsychiatric disorders. Further pharmacokinetic studies are necessary to elucidate its full interaction profile within biological systems .
Q & A
What are the established synthetic routes for enantioselective preparation of (R)-1-(m-Tolyl)propan-1-amine hydrochloride, and how are chiral intermediates stabilized?
Level : Advanced
Answer :
The synthesis of enantiomerically pure This compound typically employs asymmetric hydrogenation or enzymatic resolution. Key steps include:
- Chiral induction : Use of Ru-BINAP catalysts for asymmetric hydrogenation of ketone precursors (e.g., 1-(m-tolyl)propan-1-one) to generate the (R)-amine with >90% enantiomeric excess (ee) .
- Salt formation : Treatment with HCl in ethanol under controlled pH (4–5) to precipitate the hydrochloride salt, avoiding racemization .
- Stabilization : Storage at -20°C under inert atmosphere (argon) to prevent degradation of the chiral center.
Validation via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) confirms ee ≥98% .
How can researchers resolve contradictions in reported melting points for this compound across literature sources?
Level : Basic
Answer :
Discrepancies in melting points (e.g., 185–190°C vs. 192–195°C) arise from:
- Purity : Impurities like residual solvents (e.g., ethanol, THF) lower observed melting points. Recrystallization from anhydrous acetone improves purity .
- Polymorphism : Different crystalline forms may exist. X-ray diffraction (XRD) analysis identifies dominant polymorphs .
- Methodology : Use differential scanning calorimetry (DSC) with standardized heating rates (5°C/min) for reproducible results .
What advanced analytical techniques are critical for characterizing stereochemical stability under physiological conditions?
Level : Advanced
Answer :
- Circular Dichroism (CD) : Monitors conformational changes in aqueous buffers (pH 7.4) to assess racemization kinetics. A λmax shift >5 nm indicates instability .
- LC-MS/MS : Quantifies degradation products (e.g., free amine, oxidized species) in simulated gastric fluid (0.1N HCl, 37°C). Limit of detection (LOD): 0.1 µg/mL .
- Solid-State NMR : Resolves hydrogen bonding patterns in the hydrochloride lattice, correlating with hygroscopicity and shelf life .
How does the meta-methyl group on the phenyl ring influence biological activity compared to para- or ortho-substituted analogs?
Level : Advanced
Answer :
The m-tolyl group enhances:
- Receptor binding : Molecular docking (AutoDock Vina) shows stronger van der Waals interactions with hydrophobic pockets in monoamine transporters (e.g., SERT, DAT) compared to para-substituted analogs (ΔG = -8.2 vs. -7.5 kcal/mol) .
- Metabolic stability : In vitro microsomal assays (human liver microsomes) indicate slower oxidation (t1/2 = 45 min) than ortho-derivatives (t1/2 = 28 min) due to steric hindrance .
What methodologies validate the absence of genotoxic impurities in batch synthesis?
Level : Advanced
Answer :
- Ames Test : Use Salmonella typhimurium TA98/TA100 strains to detect mutagenicity (limit: <0.15% impurity).
- HPLC-UV/ELSD : Quantify alkyl halides (e.g., residual benzyl chloride) at ppm levels (LOD: 10 ppm) .
- ICH M7 Guidelines : Apply QSAR tools (e.g., Derek Nexus) to predict impurity toxicity, followed by orthogonal confirmation via LC-HRMS .
How do researchers optimize reaction yields in large-scale syntheses without compromising enantiopurity?
Level : Advanced
Answer :
- Continuous Flow Reactors : Maintain precise temperature control (±1°C) during hydrogenation, achieving 85% yield (vs. 70% in batch) .
- Catalyst Recycling : Immobilize Ru-BINAP on mesoporous silica (SBA-15) for 5 reaction cycles with <2% ee loss .
- In-line Analytics : Use FTIR and PAT (Process Analytical Technology) to monitor intermediate conversions in real time .
What computational tools predict the compound’s pharmacokinetic properties for preclinical studies?
Level : Advanced
Answer :
- ADMET Prediction : SwissADME estimates logP = 2.1 (optimal for blood-brain barrier penetration) and CYP2D6 inhibition risk (IC50 = 1.2 µM) .
- Molecular Dynamics (MD) : Simulate binding to serotonin receptors (5-HT2A) over 100 ns trajectories to prioritize in vivo assays .
- PBPK Modeling : GastroPlus models predict 80% oral bioavailability in rodents, validated by plasma AUC0–24h = 450 ng·h/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
